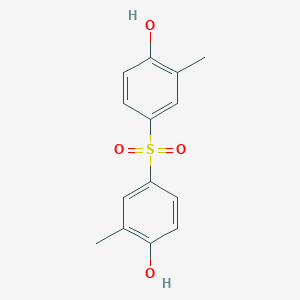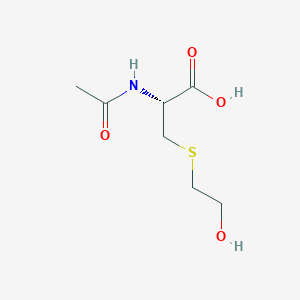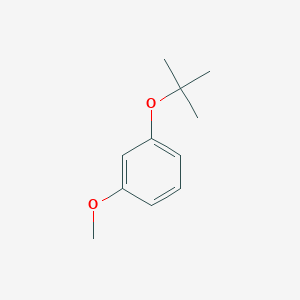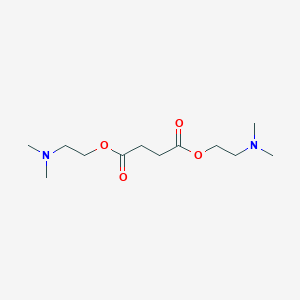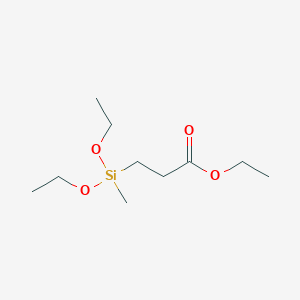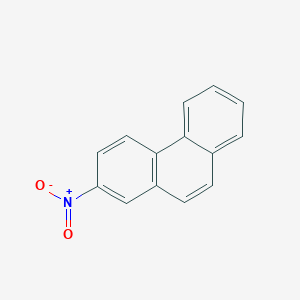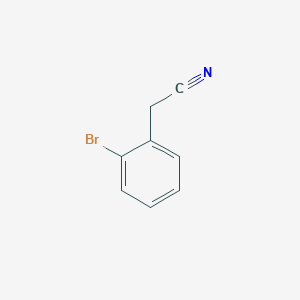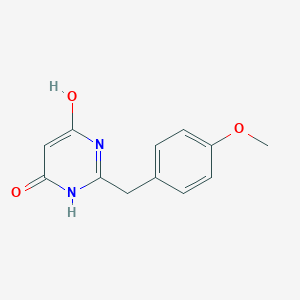
2-(4-Methoxybenzyl)-4,6-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as '4MBPD' and is a derivative of pyrimidine.
Wirkmechanismus
The mechanism of action of 4MBPD is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the inflammatory response, and their inhibition may contribute to the anti-inflammatory activity of 4MBPD.
Biochemical and Physiological Effects:
Studies have shown that 4MBPD has several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. Moreover, 4MBPD has been found to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4MBPD in lab experiments is its low toxicity. It has been shown to have minimal side effects, even at high doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4MBPD. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic properties. Moreover, its potential use as an anti-tumor agent should be explored further.
Synthesemethoden
The synthesis of 4MBPD involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea. The resulting product is 2-(4-Methoxybenzyl)-4,6-pyrimidinediol. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4MBPD has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16953-21-2 |
|---|---|
Produktname |
2-(4-Methoxybenzyl)-4,6-pyrimidinediol |
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
FWJJHSQWJQNUTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Synonyme |
2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



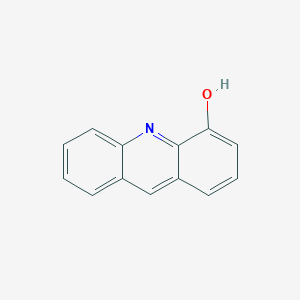


![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

